![molecular formula C20H17N3O4S B2922925 N-(2-cyanophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide CAS No. 922990-93-0](/img/structure/B2922925.png)
N-(2-cyanophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
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Description
N-(2-cyanophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, commonly known as CFMSB, is a sulfonamide-based compound that has gained attention in the scientific community for its potential applications in various fields.
Scientific Research Applications
Enzymatic Inhibition
Compounds structurally related to N-(2-cyanophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide have been extensively researched for their inhibitory activity against various enzymes. For instance, novel acridine and bis-acridine sulfonamides, synthesized from similar benzamide scaffolds, have shown effective inhibition against cytosolic carbonic anhydrase isoforms II and VII. These enzymes are crucial in physiological processes such as CO2 transport, and their inhibition can have therapeutic applications in diseases like glaucoma, epilepsy, and cancer (Ramazan Ulus et al., 2013).
Sensing Applications
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, with a structural resemblance, have been synthesized and explored for their solid-state properties and hydrogen bonding interactions. Notably, one of these derivatives demonstrated significant colorimetric sensing of fluoride anions in solution, offering potential applications in environmental monitoring and health (E. A. Younes et al., 2020).
Antimicrobial and Antiprotozoal Activities
Research into acyl derivatives of 3-aminofurazanes, which share structural motifs with this compound, has revealed promising antiplasmodial activities against strains of Plasmodium falciparum. Such compounds are critical in the fight against malaria, showcasing the potential of benzamide derivatives in developing new antimalarial agents (Theresa Hermann et al., 2021).
Fluorescence Chemosensors
A phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group has been developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor exhibited significant sensitivity and selectivity, making it a valuable tool for environmental monitoring and potentially for bio-imaging applications in live cells and zebrafish (P. Ravichandiran et al., 2020).
properties
IUPAC Name |
N-(2-cyanophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-23(14-17-6-4-12-27-17)28(25,26)18-10-8-15(9-11-18)20(24)22-19-7-3-2-5-16(19)13-21/h2-12H,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOYLVXXLBTPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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